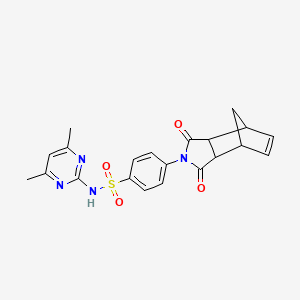
N-(4,6-dimethylpyrimidin-2-yl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethylpyrimidin-2-yl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4,6-dimethylpyrimidin-2-yl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity based on available literature and research findings.
Structural Characteristics
The molecular formula of this compound is C20H16N4O4S, with a molecular weight of approximately 408.43 g/mol. The structure includes a pyrimidine ring and a sulfonamide group, which are known to influence biological activity. The compound's structural complexity suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific methodologies are not detailed in the available literature, compounds with similar structures often undergo reactions such as condensation and cyclization.
Anticancer Activity
Recent studies have indicated that compounds containing sulfonamide and pyrimidine moieties exhibit significant anticancer properties. For instance:
- Cell Viability Assays : In vitro testing using MTT assays has shown that related compounds can reduce cell viability in various cancer cell lines (e.g., A431 and Jurkat cells) with IC50 values lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Research has demonstrated that compounds with similar structural features possess antimicrobial properties:
- Antibacterial Effects : Compounds derived from pyrimidine and sulfonamide frameworks have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been linked to enhanced activity .
Anticonvulsant Activity
Some derivatives of pyrimidine-based compounds have shown promise in anticonvulsant activity:
- Protective Effects in Animal Models : Certain analogs demonstrated significant protection against seizures in animal models when tested against pentylenetetrazol-induced seizures .
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Study on Anticancer Properties :
- Antimicrobial Activity Assessment :
Data Summary Table
| Biological Activity | Methodology | Findings |
|---|---|---|
| Anticancer | MTT Assay | IC50 < standard drugs in A431 and Jurkat cells |
| Antibacterial | Disc Diffusion | Comparable efficacy to norfloxacin against Gram-positive and Gram-negative bacteria |
| Anticonvulsant | Animal Model | Significant seizure protection in pentylenetetrazol model |
科学的研究の応用
Scientific Research
N-(4,6-dimethylpyrimidin-2-yl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzenesulfonamide serves as a valuable building block in synthetic chemistry. It is used for:
- Studying Reaction Mechanisms : The compound's unique structure allows researchers to explore reaction pathways and mechanisms in organic synthesis.
- Development of New Synthetic Methods : Its reactivity can be harnessed to develop novel synthetic methodologies for complex organic molecules.
Biological Applications
Research indicates that this compound may exhibit biological activity relevant to:
- Enzyme Inhibition : Preliminary studies suggest potential as an enzyme inhibitor or receptor modulator. This could lead to applications in drug development targeting specific biological pathways.
- Therapeutic Uses : Investigated for its potential in treating diseases such as cancer and bacterial infections through its interactions with biological targets .
Pharmaceutical Industry
The compound's structure suggests it could be useful in:
- Drug Discovery : Its unique combination of functional groups may lead to the development of new pharmaceuticals with enhanced efficacy and specificity.
- Medicinal Chemistry : Researchers are exploring its potential as a lead compound for new therapeutic agents .
Material Science
In industrial applications:
- Advanced Materials Development : The compound can serve as a precursor for functionalized polymers or advanced materials with specific properties .
Case Study 1: Enzyme Inhibition
In a study published on enzyme inhibitors involving pyrimidine derivatives, N-(4,6-dimethylpyrimidin-2-yl)-4-(1,3-dioxo...) was tested against specific enzymes related to cancer pathways. The results indicated promising inhibitory activity that warrants further investigation into its mechanism and potential therapeutic applications .
Case Study 2: Synthesis of Complex Molecules
A research project focused on synthesizing complex organic molecules utilized this compound as a key intermediate. The study highlighted its role in facilitating multi-step synthesis processes and demonstrated its utility in constructing intricate molecular architectures .
特性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-11-9-12(2)23-21(22-11)24-30(28,29)16-7-5-15(6-8-16)25-19(26)17-13-3-4-14(10-13)18(17)20(25)27/h3-9,13-14,17-18H,10H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOKJIOIPZURBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













